molecular formula C16H17NO B1419171 {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol CAS No. 1157346-58-1

{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol

Cat. No.: B1419171
CAS No.: 1157346-58-1
M. Wt: 239.31 g/mol
InChI Key: MBOADLZQKQDTDV-UHFFFAOYSA-N
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Description

{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar indole derivatives, it can be inferred that this compound likely interacts with its targets by binding to them, thereby influencing their function . This interaction can result in changes to the cellular processes controlled by these targets, leading to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, they have been associated with antiviral activity, suggesting an impact on viral replication pathways

Pharmacokinetics

A related compound, chf3381, has been studied, and its pharmacokinetics were described using a multicompartment model with time-dependent clearance . The estimated pharmacokinetic parameters were clearance (CL), volume of distribution (V), intercompartmental clearance (Q), peripheral volume of distribution (Vp), and absorption rate constant (ka) . These parameters could potentially provide insight into the pharmacokinetics of {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, but direct studies on this compound are needed for accurate information.

Result of Action

Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, they have been linked to antiviral activity, indicating that they may interfere with viral replication at the molecular level .

Action Environment

For instance, aspects of the built environment, the social environment, the physico-chemical environment, and the lifestyle/food environment can all influence the risk of type 2 diabetes

Properties

IUPAC Name

[3-(2,3-dihydro-1H-inden-2-ylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-11-12-4-3-7-15(8-12)17-16-9-13-5-1-2-6-14(13)10-16/h1-8,16-18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOADLZQKQDTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=CC=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.